![molecular formula C12H14N2O5 B7588893 4-(6-Methoxypyridine-3-carbonyl)morpholine-2-carboxylic acid](/img/structure/B7588893.png)
4-(6-Methoxypyridine-3-carbonyl)morpholine-2-carboxylic acid
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Overview
Description
4-(6-Methoxypyridine-3-carbonyl)morpholine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Mocimafic acid and is synthesized through a specific method that involves several steps.
Mechanism of Action
The mechanism of action of Mocimafic acid is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in various biological processes. The compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
Mocimafic acid has been shown to exhibit a range of biochemical and physiological effects. The compound has been found to have antioxidant properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Mocimafic acid has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
Mocimafic acid has several advantages and limitations for use in laboratory experiments. The compound is relatively easy to synthesize and is readily available in large quantities. However, the compound is highly sensitive to light and moisture and must be stored under specific conditions to maintain its stability.
Future Directions
There are several potential future directions for research involving Mocimafic acid. The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including Alzheimer's disease and inflammatory disorders. Further research is needed to fully understand the mechanism of action of Mocimafic acid and to optimize its use in various applications. Additionally, the synthesis of Mocimafic acid may be further optimized to improve yield and purity.
Synthesis Methods
The synthesis of Mocimafic acid involves the reaction of 6-methoxypyridine-3-carboxylic acid with morpholine-2-carboxylic acid in the presence of a coupling agent. The reaction takes place under mild conditions and yields the desired product in good yield. The synthesis of Mocimafic acid has been optimized to achieve high purity and yield.
Scientific Research Applications
Mocimafic acid has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been found to exhibit potent biological activity and has been investigated for its potential therapeutic applications.
properties
IUPAC Name |
4-(6-methoxypyridine-3-carbonyl)morpholine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-18-10-3-2-8(6-13-10)11(15)14-4-5-19-9(7-14)12(16)17/h2-3,6,9H,4-5,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGXDSILURYGLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCOC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methoxypyridine-3-carbonyl)morpholine-2-carboxylic acid |
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